molecular formula C9H8F2N2O2 B12076108 5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one

5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B12076108
M. Wt: 214.17 g/mol
InChI Key: YYLPTNOIPOXYQC-UHFFFAOYSA-N
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Description

5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a benzoxazolone derivative characterized by a 2,2-difluoroethyl substitution at the 3-position of the heterocyclic core and an amino group at the 5-position. Benzoxazolones are structurally diverse compounds with applications in medicinal chemistry, particularly as enzyme inhibitors (e.g., soluble epoxide hydrolase (sEH) inhibitors) and bioactive intermediates . The presence of fluorine atoms in the 2,2-difluoroethyl group enhances metabolic stability and lipophilicity, which are critical for pharmacokinetic optimization.

Properties

Molecular Formula

C9H8F2N2O2

Molecular Weight

214.17 g/mol

IUPAC Name

5-amino-3-(2,2-difluoroethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H8F2N2O2/c10-8(11)4-13-6-3-5(12)1-2-7(6)15-9(13)14/h1-3,8H,4,12H2

InChI Key

YYLPTNOIPOXYQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N(C(=O)O2)CC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,2-difluoroethylamine with a suitable benzoxazole precursor in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the difluoroethyl group to a more reduced form, such as a mono-fluoroethyl or ethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines in the presence of catalysts like palladium or copper.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Mono-fluoroethyl or ethyl derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Industry: In the materials science industry, the compound can be used in the synthesis of novel polymers and materials with unique properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can enhance binding affinity to certain enzymes or receptors, leading to altered biological activity. The benzoxazole ring system can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Substitution at the 3-Position

The 3-position of benzoxazolones is a key site for structural modification. Below is a comparison of substituents and their effects:

Compound Name 3-Substituent Molecular Weight (g/mol) Key Properties/Applications Reference(s)
5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one 2,2-difluoroethyl N/A (Inferred ~225–235) High lipophilicity, metabolic stability
5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (Compound 14) Methyl 166.17 Simpler structure; used in sEH inhibitor synthesis
5-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one 2-(Dimethylamino)ethyl 221.26 Polar tertiary amine; potential enhanced solubility
5-Amino-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one Propargyl 188.18 Triple bond for click chemistry applications
5-Methyl-3-[3-(3-methylphenoxy)propyl]-2,3-dihydro-1,3-benzoxazol-2-one 3-(3-Methylphenoxy)propyl N/A Bulky aromatic substituent; impacts membrane permeability

Key Observations :

  • Fluorinated vs. Fluorine’s electronegativity may also stabilize hydrogen bonding interactions in biological targets .
  • Polar vs. In contrast, the propargyl group offers reactivity for conjugation .

Substituents at Other Positions

5-Position Modifications

The amino group at the 5-position is conserved in many analogs, but halogen or nitro substitutions alter electronic properties:

Compound Name 5-Substituent Additional Substituents Molecular Weight (g/mol) Applications Reference(s)
5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one Chloro 7-Nitro 243.60 High reactivity due to nitro group
5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one Bromo 7-Chloro 248.46 Halogen bonding potential

Key Observations :

  • Halogens (Cl, Br) improve binding to hydrophobic pockets in enzymes .

Core Heterocycle Variations

Replacing the benzoxazolone oxygen with nitrogen yields benzodiazolones, altering hydrogen-bonding capacity:

Compound Name Core Structure Key Feature Reference(s)
5-{[(3-Methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one Benzodiazolone Nitrogen at 1-position; methoxyphenyl substitution

Key Observations :

  • Hydrogen Bonding: Benzodiazolones may exhibit stronger hydrogen-bond donor capacity compared to benzoxazolones, influencing target selectivity .

Biological Activity

The compound 5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a derivative of benzoxazole, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one can be described as follows:

  • Molecular Formula : C10_{10}H10_{10}F2_2N2_2O
  • Molecular Weight : 224.20 g/mol
  • IUPAC Name : 5-amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one

This compound features a benzoxazole ring fused with an amino group and a difluoroethyl substituent, which may influence its biological properties.

Anticancer Activity

Research has shown that benzoxazole derivatives exhibit significant anticancer properties. A study highlighted that various benzoxazole derivatives demonstrated cytotoxic effects against multiple cancer cell lines including:

  • Breast Cancer : MCF-7 and MDA-MB-231
  • Lung Cancer : A549
  • Prostate Cancer : PC3
  • Colorectal Cancer : HCT-116

For instance, the compound exhibited IC50_{50} values in the low micromolar range against these cell lines, indicating potent anticancer activity (Bernard et al., 2014; Giordano et al., 2019) .

Antimicrobial Activity

The antimicrobial potential of 5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one was evaluated against various bacterial strains. The minimal inhibitory concentrations (MICs) were determined for:

Microorganism MIC (µg/mL)
Bacillus subtilis (Gram-positive)32
Escherichia coli (Gram-negative)64
Candida albicans (Yeast)16

These results indicate that the compound possesses notable antimicrobial properties, particularly against fungal pathogens .

The mechanisms through which benzoxazole derivatives exert their biological effects include:

  • Inhibition of Enzymatic Pathways : Some studies suggest that these compounds inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence indicates that certain benzoxazole derivatives can trigger apoptosis in cancer cells by activating intrinsic pathways.
  • Antioxidant Activity : Benzoxazole compounds have been shown to exhibit antioxidant properties which may contribute to their protective effects against oxidative stress in cells .

Case Study 1: Anticancer Efficacy in Animal Models

In a recent study involving animal models of breast cancer, administration of 5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one resulted in a significant reduction in tumor size compared to control groups. The treatment led to a decrease in Ki67 expression (a marker for proliferation), suggesting effective inhibition of tumor growth .

Case Study 2: Antimicrobial Testing

A series of derivatives based on the benzoxazole framework were tested for their antimicrobial efficacy. The compound exhibited superior activity against Candida albicans, with comparative studies showing it outperformed several standard antifungal agents .

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